N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane core substituted with an 8-methyl group and a 3-methoxyphenylacetamide moiety. Its structural uniqueness lies in the spirocyclic framework, which confers conformational rigidity, and the methoxyphenyl group, which modulates electronic and pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-6-8-18(9-7-12)16(23)21(17(24)20-18)11-15(22)19-13-4-3-5-14(10-13)25-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUTCBYFNBYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the spirocyclic intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic core, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups under Friedel-Crafts conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic core and functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Position 8 Substitutions
- 8-Methyl (Target Compound) : The methyl group at position 8 enhances steric stability while maintaining moderate lipophilicity (calculated logP ~2.5) .
- 8-Phenyl (Compound 23, ) : Introduces aromatic bulk, increasing molecular weight (MW 379.4 vs. target’s ~335.4) and melting point (129–131°C vs. undisclosed for target). This substitution improves π-π stacking but reduces solubility .
Position 3 Acetamide Modifications
- 3-Methoxyphenyl (Target Compound) : The methoxy group enhances solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic substituents .
- 4-Fluorobenzyl () : Fluorine increases electronegativity and lipophilicity (logP ~3.1), favoring blood-brain barrier penetration but risking metabolic oxidation .
- tert-Butyl () : Bulky substituent enhances metabolic stability via steric hindrance but may reduce solubility and target affinity .
Key Observations :
Enzyme Inhibition
- Mycobacterial Lipoamide Dehydrogenase (Lpd) : A fluoro- and dichlorophenethyl-substituted analog (Compound 5, ) showed IC50 = 0.8 µM, attributed to hydrophobic interactions with the enzyme’s active site. The target’s methoxyphenyl group may reduce potency due to smaller hydrophobic volume .
- Bacterial Cysteine Synthase (CysK) : Lig2 (), a spirocyclic acetamide with a benzothiazole group, inhibited CysK at 1.2 µM. The target’s lack of electron-withdrawing groups may limit similar activity .
Antiviral Activity
Antimicrobial and Antifungal Activity
- Compound 21 (): A fluorophenoxyethyl-sulfonamide derivative exhibited MIC = 4 µg/mL against Staphylococcus aureus. The target’s lack of sulfonamide groups likely reduces this activity .
Structure-Activity Relationship (SAR) Insights
Spirocyclic Core : Essential for conformational restriction and enzyme binding. Methylation at position 8 (target) balances stability and synthetic accessibility .
Acetamide Substituents :
- Electron-Donating Groups (e.g., Methoxy) : Improve solubility but may reduce target affinity compared to electron-withdrawing groups (e.g., chloro) .
- Aromatic vs. Aliphatic Groups : Fluorobenzyl and chlorophenyl enhance lipophilicity and target engagement, while tert-butyl groups prioritize metabolic stability .
Hybrid Derivatives : Combining spiro cores with heterocycles (e.g., pyrazolo[3,4-b]pyridine in ) amplifies potency but complicates synthesis .
Biological Activity
N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a complex organic compound characterized by a unique spirocyclic structure and various functional groups. This article examines its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a methoxyphenyl group and a diazaspirodecane core , which contribute to its distinctive chemical properties. The spirocyclic structure enhances its stability and potential interactions with biological targets, making it an interesting candidate for pharmacological studies.
| Feature | Description |
|---|---|
| Chemical Structure | Contains a spirocyclic framework with a methoxyphenyl group |
| Functional Groups | Includes acetamide and diketone functionalities |
| Core Structure | Diazaspiro[4.5]decane |
Anticonvulsant Properties
Preliminary studies suggest that this compound may exhibit anticonvulsant activity . Similar compounds within the diazaspiro class have shown efficacy in modulating neuronal excitability, indicating potential use in treating epilepsy and related disorders.
The proposed mechanism of action involves interaction with specific enzymes and receptors in the central nervous system. The compound may act as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids that regulate blood pressure and inflammation . This interaction could lead to therapeutic effects similar to those observed with other sEH inhibitors.
Case Studies
- Hypertension Treatment : A study involving diazaspiro compounds demonstrated significant reductions in blood pressure in spontaneously hypertensive rats when administered at doses of 30 mg/kg. This suggests that this compound may have similar antihypertensive effects due to its structural similarities with effective sEH inhibitors .
- Enzyme Interaction Studies : Research has indicated that compounds with similar structures can modulate enzyme activity related to neurotransmitter metabolism, potentially enhancing their anticonvulsant properties. Further investigation into the specific binding affinities and kinetic parameters of this compound is warranted to elucidate its full biological profile .
Comparative Analysis
To understand the uniqueness of this compound compared to other related compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester | Similar spirocyclic core; different substituents | Potential anti-inflammatory properties |
| 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | Fluorophenoxy group enhances bioactivity | Anticancer properties |
| 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid | Shares core structure but differs in functional groups | Antimicrobial activity |
Q & A
Q. What are the common synthetic routes for N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide?
The synthesis typically involves multi-step organic reactions, focusing on constructing the spirocyclic core followed by functionalization. Key steps include:
- Cyclization : Formation of the 1,3-diazaspiro[4.5]decane scaffold via intramolecular condensation or ring-closing reactions .
- Acetamide linkage : Introduction of the N-(3-methoxyphenyl)acetamide group through nucleophilic substitution or coupling reactions .
- Optimization : Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (often 0–80°C), and catalysts (e.g., triethylamine for deprotonation) .
Methodological Tip : Monitor reaction progress using TLC or HPLC, and purify intermediates via recrystallization or column chromatography .
Q. How is the compound characterized post-synthesis?
Structural validation relies on a combination of analytical techniques:
Q. What initial biological screening approaches are recommended?
- Enzyme inhibition assays : Target proteases or kinases due to the compound’s amide and spirocyclic motifs .
- Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs) .
- Cytotoxicity screening : Employ cell viability assays (MTT or resazurin) against cancer or microbial models .
Note : Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during spirocyclic core synthesis?
Key variables to optimize include:
- Temperature : Lower temperatures (e.g., –40°C) reduce side reactions during cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate ring-closing steps .
Case Study : A 20% yield increase was achieved by switching from THF to DMF and adding 0.1 eq. of DMAP .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .
- Purity validation : Use HPLC-MS to rule out confounding effects from synthetic byproducts .
- Structural analogs : Compare activity with derivatives lacking the methoxyphenyl group to isolate pharmacophores .
Q. What strategies are effective for modifying the compound’s structure to enhance solubility or stability?
- Functional group addition : Introduce sulfonyl or hydroxyl groups via post-synthetic oxidation .
- Salt formation : React the free base with HCl or citric acid to improve aqueous solubility .
- Prodrug design : Mask the amide group with enzymatically cleavable esters .
Example : Replacing the 3-methoxyphenyl group with a pyridinyl moiety increased solubility by 3-fold in PBS (pH 7.4) .
Data Contradiction Analysis
Q. How to resolve conflicting results in enzyme inhibition studies?
- Assay reproducibility : Ensure consistent substrate concentrations (e.g., ATP at 10 µM for kinases) .
- Buffer conditions : Test activity in varying pH (6.5–8.0) and ionic strength (50–200 mM NaCl) .
- Negative controls : Include heat-inactivated enzymes to confirm target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
